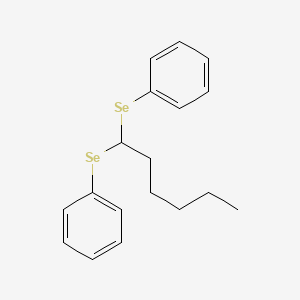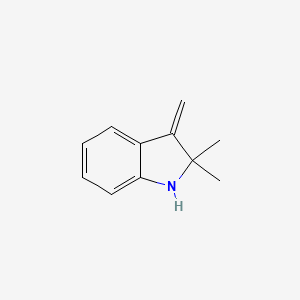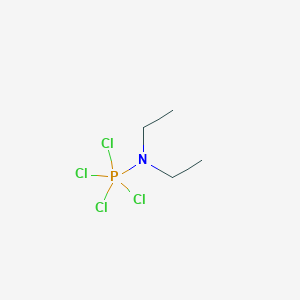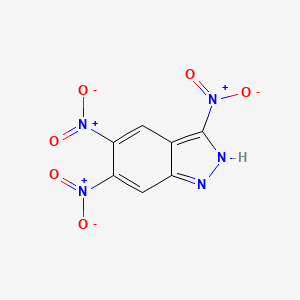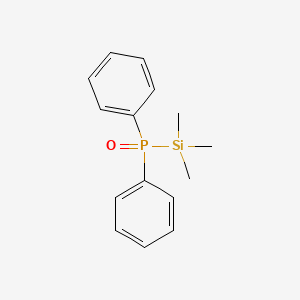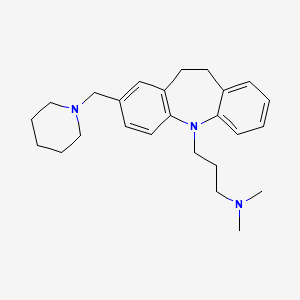
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is a tricyclic compound with a seven-membered ring structure. It is commonly used as an intermediate or starting material in the synthesis of various pharmacologically important compounds, including anticonvulsant drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- typically involves multiple steps. One common synthetic route includes:
Sonogashira Coupling: Preparation of an ethynylaniline.
Pseudo-intramolecular Hydrohalogenation: Formation of the intermediate.
Buchwald–Hartwig Coupling: Construction of the dibenzazepine ring.
Suzuki–Miyaura Coupling: Arylation at the 10-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Halogenation and other substitution reactions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine and bromine are often used.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules.
Medicine: Utilized in the development of anticonvulsant and antidepressant drugs.
Industry: Employed in the production of materials for organic light-emitting diodes (OLEDs) and other electronic applications
Wirkmechanismus
The mechanism of action of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- involves its interaction with various molecular targets and pathways. It acts as an organic electrophile in reactions and can cause esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imipramine: 10,11-Dihydro-N,N-dimethyl-5H-dibenz(b,f)azepine-5-propanamine.
Clomipramine: 5H-Dibenz(b,f)azepine-5-propanamine, 3-chloro-10,11-dihydro-N,N-dimethyl-, monohydrochloride.
Oxcarbazepine: 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide.
Uniqueness
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is unique due to its specific structure and the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
64097-63-8 |
|---|---|
Molekularformel |
C25H35N3 |
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[3-(piperidin-1-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepin-11-yl]propan-1-amine |
InChI |
InChI=1S/C25H35N3/c1-26(2)15-8-18-28-24-10-5-4-9-22(24)12-13-23-19-21(11-14-25(23)28)20-27-16-6-3-7-17-27/h4-5,9-11,14,19H,3,6-8,12-13,15-18,20H2,1-2H3 |
InChI-Schlüssel |
ZSSZMECGPJBNIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)CN4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


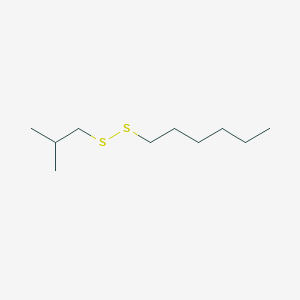
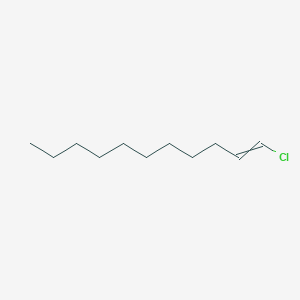
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)

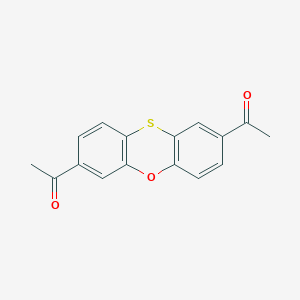
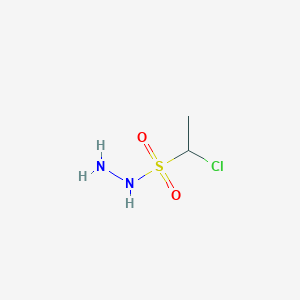

![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)

